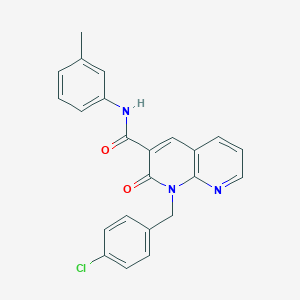

(3-(quinolin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

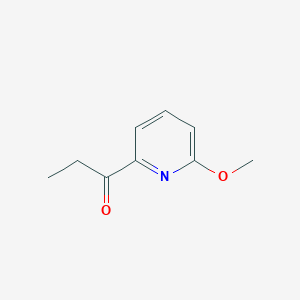

“(3-(quinolin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is a complex organic compound. It contains a quinoline moiety, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds . The compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . Additionally, it has a tetrahydro-2H-pyran-4-yl moiety, which is a six-membered ring compound containing five carbon atoms and one oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and various types of chemical reactions. For instance, a catalyst-free synthesis method has been reported for the synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates, which could potentially be adapted for the synthesis of this compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, quinoline derivatives are known to undergo a variety of reactions, including reactions with hetaryl ureas and alcohols .Aplicaciones Científicas De Investigación

Electronic and Spectroscopic Properties

Research by Al-Ansari (2016) delved into the electronic absorption, excitation, and fluorescence properties of quinoline derivatives. The study indicated dual fluorescence in various solvents due to populated singlet excited states, revealing insights into the molecular behavior of such compounds in different environments. This understanding aids in the development of fluorescent probes and materials science applications (Al-Ansari, 2016).

Synthesis and Cytotoxicity

Another significant application is in the realm of synthetic chemistry and drug discovery. Bonacorso et al. (2016) reported on the synthesis of novel trifluoromethyl-substituted methanones starting from isatin and alkyl(aryl/heteroaryl) ketones. This work contributes to the broader understanding of synthesizing quinoline derivatives and evaluating their biological activities, particularly their cytotoxic effects in human leukocytes (Bonacorso et al., 2016).

Pharmacological Profile

Lavreysen et al. (2004) investigated a compound with a quinoline moiety for its selective antagonistic activity on mGlu1 receptors, showcasing the potential of quinoline derivatives in developing therapeutics targeting neurological disorders. This highlights the significance of understanding the pharmacological profiles of such compounds (Lavreysen et al., 2004).

Multicomponent Reactions

Chebanov et al. (2008) explored the chemo- and regioselectivities in multicomponent reactions involving quinoline derivatives. Such studies are crucial for the development of efficient synthetic routes to complex molecules, potentially useful in drug development and material science (Chebanov et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

oxan-4-yl-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c22-19(15-8-11-23-12-9-15)21-10-7-16(13-21)24-18-6-5-14-3-1-2-4-17(14)20-18/h1-6,15-16H,7-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFFUPIWHAFQQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(quinolin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride](/img/structure/B2644471.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/no-structure.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2644483.png)

![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea](/img/structure/B2644486.png)

![N-{2-[5-(5-chloro-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-1-phenylcyclopropanecarboxamide](/img/structure/B2644487.png)

![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2644492.png)